What is the chemical structure of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol
What is the chemical structure of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol
An In-depth Technical Guide to 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of a difluoromethyl group and a poly-fluorinated resorcinol scaffold. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4]
Chemical Structure and Physicochemical Properties
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is a substituted resorcinol (benzene-1,3-diol) featuring two fluorine atoms and a difluoromethyl group attached to the aromatic ring. The presence of these fluorine-containing substituents dramatically influences the molecule's electronic properties, acidity, and lipophilicity.
The difluoromethyl (-CF2H) group is a particularly valuable moiety in modern drug design. It acts as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[5][6] This unique characteristic can lead to improved binding interactions with biological targets. Furthermore, the introduction of the -CF2H group often enhances membrane permeability and metabolic stability.[5][7]
Table 1: Physicochemical Properties of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol
| Property | Value |
| IUPAC Name | 4-(Difluoromethyl)-2,6-difluorobenzene-1,3-diol |
| Molecular Formula | C₇H₄F₄O₂ |
| Molecular Weight | 200.10 g/mol |
| Predicted LogP | 1.8 - 2.5 |
| Predicted pKa | ~7.5 (first dissociation), ~9.5 (second dissociation) |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and sparingly soluble in water. |
Proposed Synthesis and Mechanistic Considerations
A plausible synthetic route to 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol involves the direct C-difluoromethylation of 2,6-difluorobenzene-1,3-diol. The resorcinol core is highly activated towards electrophilic aromatic substitution, making the introduction of the difluoromethyl group at the C4 position feasible.
A variety of reagents and methods have been developed for the difluoromethylation of aromatic compounds.[7][8][9][10] For the C-difluoromethylation of an electron-rich aromatic ring like a resorcinol, a common strategy involves the generation of a difluoromethyl radical or a related electrophilic species.
Below is a proposed experimental protocol based on modern photocatalytic methods.
Experimental Protocol: Photocatalytic C-H Difluoromethylation
This protocol is adapted from established methods for the direct C-H difluoromethylation of heterocycles and other electron-rich aromatic systems.[9][10]
Materials:
-
2,6-Difluorobenzene-1,3-diol
-
Sodium difluoromethanesulfinate (CF₂HSO₂Na)
-
Rose Bengal or another suitable photocatalyst
-
Dimethyl sulfoxide (DMSO)
-
Dipotassium phosphate (K₂HPO₄)
-
Nitrogen or Argon gas
-
Visible light source (e.g., green LEDs)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add 2,6-difluorobenzene-1,3-diol (1.0 mmol), sodium difluoromethanesulfinate (2.0 mmol), photocatalyst (e.g., Rose Bengal, 2 mol%), and dipotassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Photocatalyst and Visible Light: This system generates the difluoromethyl radical from sodium difluoromethanesulfinate under mild conditions, avoiding harsh reagents.
-
Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst and participate in side reactions, so an inert atmosphere is crucial for efficiency.
-
Base (K₂HPO₄): The base is included to neutralize any acidic byproducts and maintain optimal reaction conditions.
Reaction Mechanism
The reaction likely proceeds through a radical mechanism initiated by the photocatalyst.
Caption: Logical relationships in the reactivity of the title compound.
-
Hydroxyl Groups: The phenolic hydroxyls are acidic and can be readily deprotonated to form phenoxides. These can then undergo O-alkylation or O-acylation to generate a diverse library of ether and ester derivatives.
-
Aromatic Ring: The aromatic ring is activated by the two hydroxyl groups, but this is tempered by the electron-withdrawing effects of the fluorine and difluoromethyl groups. Further electrophilic aromatic substitution, if it occurs, would likely be directed to the C5 position.
Applications in Drug Discovery and Materials Science
The unique structural features of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol make it a highly attractive scaffold for the development of novel therapeutic agents and advanced materials.
Medicinal Chemistry
In drug discovery, the introduction of fluorine and fluorinated groups is a common strategy to improve a molecule's pharmacokinetic and pharmacodynamic properties. [1][2][3][4]
-
Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block metabolic oxidation at or near the site of fluorination, leading to an increased drug half-life.
-
Binding Affinity: The difluoromethyl group can act as a hydrogen bond donor, potentially forming crucial interactions within a protein's binding pocket. The fluorine atoms on the ring can also engage in favorable electrostatic interactions.
-
Lipophilicity and Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This can enhance cell membrane permeability.
Caption: Hypothetical drug discovery workflow utilizing the title compound.
Materials Science
The presence of two reactive hydroxyl groups makes this molecule a potential monomer for the synthesis of high-performance polymers. The high fluorine content would be expected to impart properties such as:
-
Thermal Stability: Due to the strength of the C-F bond.
-
Chemical Resistance: Fluorinated polymers are often resistant to chemical attack.
-
Low Surface Energy: Leading to hydrophobic and oleophobic properties.
These polymers could find applications in coatings, membranes, and advanced electronic materials.
Conclusion
4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol represents a promising, albeit currently underexplored, chemical entity. Its synthesis is achievable through modern synthetic methodologies, and its unique combination of functional groups provides a rich platform for the development of novel molecules with potential applications in both medicine and materials science. This guide serves as a foundational resource for researchers interested in exploring the chemistry and utility of this and related fluorinated aromatic compounds.
References
-
J. A. K. Howard, V. J. Hoy, D. O'Hagan, G. T. Smith, Tetrahedron, 1996 , 52, 12613-12622. [Link]
-
P. Kirsch, Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications, Wiley-VCH, 2004 . [Link]
-
S. Purser, P. R. Moore, S. Swallow, V. Gouverneur, Chem. Soc. Rev., 2008 , 37, 320-330. [Link]
-
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Org. Lett.2017 , 19, 11, 2913–2916. [Link]
-
Facile double O -difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 2021 , 73, 153106. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev., 2021 , 50, 7063-7097. [Link]
-
A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Org. Lett.2011 , 13, 21, 5800–5803. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules2019 , 24(24), 4483. [Link]
-
Synthesis of DIO. Royal Society of Chemistry, 2023 . [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nat Commun11 , 531 (2020). [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 2020 , 11(1), 531. [Link]
-
Difluoromethylation of Phenols. Organic Syntheses, 2024 , 101, 164-180. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021 , 50(12), 7063-7097. [Link]
-
Applications of Fluorine in Medicinal Chemistry. J. Med. Chem., 2015 , 58(21), 8315-8359. [Link]
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 2025 , 7(2), 154-160. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 2019 , 24(24), 4483. [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Curr Top Med Chem, 2014 , 14(7), 855-64. [Link]
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 2019 , 21(1), 89-93. [Link]
-
The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Advanced Chemistry and Chemical Engineering, 2025 , 16(2), 143-157. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Org. Biomol. Chem., 2023 , 21, 8438-8472. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]


